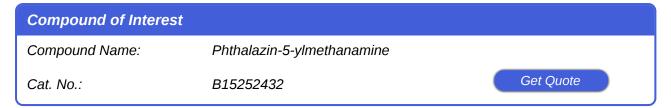


An In-depth Technical Guide to Phthalazin-5ylmethanamine and its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phthalazin-5-ylmethanamine**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information on closely related phthalazine derivatives to provide a broader context for its potential properties and applications.

Nomenclature and Chemical Identity

- Systematic Name (IUPAC): phthalazin-5-ylmethanamine[1]
- Molecular Formula: C₉H₉N₃[1]
- CAS Number: A specific CAS Registry Number for Phthalazin-5-ylmethanamine is not readily available in public databases. The parent compound, Phthalazine, has the CAS Number 253-52-1. A related compound, Phthalazin-5-amine, has the CAS Number 102072-84-4. The absence of a dedicated CAS number for Phthalazin-5-ylmethanamine suggests it may be a novel or less-characterized compound.

Physicochemical Properties

Quantitative data for **Phthalazin-5-ylmethanamine** is scarce. The following table summarizes key physicochemical properties of the parent phthalazine molecule and other derivatives, which



can serve as a reference.

Property	Value	Compound	Source
Molecular Weight	159.19 g/mol	Phthalazin-5- ylmethanamine	[1]
Molecular Weight	130.15 g/mol	Phthalazine	
Melting Point	90-91 °C	Phthalazine	-
Boiling Point	315-317 °C (decomposition)	Phthalazine	
рКа	3.39	Phthalazine	-
IC50 (VEGFR-2)	17.8 μΜ	A novel phthalazine derivative	-
IC50 (HCT-116 cells)	0.32 μΜ	A novel phthalazine derivative	

Experimental Protocols

The synthesis of phthalazine derivatives often involves multi-step chemical reactions. Below are generalized experimental protocols based on the synthesis of related compounds.

General Synthesis of Phthalazine Derivatives:

A common method for synthesizing the phthalazine core involves the condensation of a hydrazine with a suitable ortho-dicarbonyl compound. For instance, ω -tetrabromorthoxylene can be condensed with hydrazine to yield phthalazine.

Synthesis of a Novel Phthalazine-Based Derivative with VEGFR-2 Inhibitory Activity:

The synthesis of a potent phthalazine-based VEGFR-2 inhibitor was achieved through a multistep process:

• Preparation of Hydrazide: The initial ester compound was reacted with hydrazine hydrate in ethanol under reflux for 6 hours to yield the corresponding hydrazide.



 Azide Coupling: The hydrazide was then subjected to an azide coupling reaction with different amines in the presence of sodium nitrite and hydrochloric acid to produce the final amide derivatives.

Biological Evaluation of Phthalazine Derivatives:

The cytotoxic and enzyme inhibitory activities of phthalazine derivatives are commonly assessed using the following methods:

- MTT Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines. Cells are seeded in 96-well plates, treated with different concentrations of the test compounds, and incubated. The viability of the cells is then determined by adding MTT solution and measuring the absorbance at a specific wavelength.
- VEGFR-2 Kinase Assay: The inhibitory activity of the compounds against VEGFR-2 kinase is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

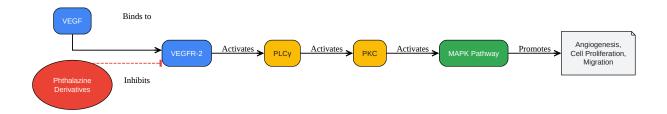
Biological Activity and Signaling Pathways

Phthalazine derivatives have garnered significant interest due to their diverse biological activities, particularly in the field of oncology. Several derivatives have been shown to be potent inhibitors of key signaling molecules involved in cancer progression.

One of the critical pathways targeted by phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors, leading to their regression.

Below is a diagram illustrating the simplified signaling pathway of VEGFR-2 and the point of inhibition by phthalazine derivatives.





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Caption: VEGFR-2 Signaling Pathway Inhibition.

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, initiating a downstream signaling cascade that promotes angiogenesis and cell proliferation. Phthalazine derivatives can inhibit this pathway by blocking the activity of VEGFR-2.

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References

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